molecular formula C14H22O2 B15210305 Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one CAS No. 93840-87-0

Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one

Cat. No.: B15210305
CAS No.: 93840-87-0
M. Wt: 222.32 g/mol
InChI Key: QHJBCNKYSABBGA-UHFFFAOYSA-N
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Description

Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one (CAS No. 93840-87-0) is a substituted furanone derivative with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol . Its structure features a furan-2(3H)-one core modified by a 2-(4-methyl-3-cyclohexen-1-yl)propyl substituent, contributing to its unique physicochemical profile. Key properties include a boiling point of 349.3°C, a density of 1 g/cm³, and a logP value of 3.46, indicating moderate lipophilicity . The compound is commercially supplied by specialized chemical manufacturers such as Alfa Chemistry and Suzhou Health Chemicals Co., Ltd., highlighting its relevance in pharmaceutical and agrochemical research .

Furan-2(3H)-ones are recognized for their versatile biological activities, including antitumor, antioxidant, and antibacterial effects .

Properties

CAS No.

93840-87-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolan-2-one

InChI

InChI=1S/C14H22O2/c1-10-3-5-12(6-4-10)11(2)9-13-7-8-14(15)16-13/h3,11-13H,4-9H2,1-2H3

InChI Key

QHJBCNKYSABBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)CC2CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .

Scientific Research Applications

Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted furan-2(3H)-ones exhibit diverse properties depending on their substituents. Below is a comparative analysis of dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one and structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Uses
This compound C₁₄H₂₂O₂ 2-(4-methyl-3-cyclohexen-1-yl)propyl 222.32 349.3 High lipophilicity (logP 3.46)
Dihydro-5-heptyl-2(3H)-furanone C₁₁H₁₈O₂ Heptyl 182.26* N/A Pesticide applications
Dihydro-5-pentyl-2(3H)-furanone C₉H₁₄O₂ Pentyl 154.21* N/A Pesticide applications
Dihydro-4-methyl-5-pentylfuran-2(3H)-one C₁₀H₁₆O₂ 4-Methylpentyl 168.23* N/A Industrial intermediate
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one C₁₄H₂₄O₃ Methoxy-dimethylhexyl 240.34* N/A Non-fragrance applications

*Calculated molecular weights based on substituent addition to the furanone core (C₄H₄O₂).

Key Findings:

Substituent Effects on Physicochemical Properties :

  • The cyclohexenyl-propyl group in the target compound increases molecular weight and boiling point compared to simpler alkyl-substituted analogs (e.g., pentyl or heptyl derivatives) .
  • Bulkier substituents (e.g., cyclohexenyl-propyl, methoxy-dimethylhexyl) enhance lipophilicity, as evidenced by higher logP values, which may influence bioavailability and membrane permeability .

Biological and Industrial Relevance: Alkyl-substituted furanones (e.g., heptyl, pentyl) are utilized in pesticide formulations, suggesting that the target compound’s cyclohexenyl-propyl group could be explored for similar agrochemical applications . The absence of reported biological data for the target compound contrasts with furan-2(3H)-ones known for antitumor and antioxidant activities, underscoring the need for targeted studies .

Safety and Environmental Considerations: A structurally related compound, 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is classified as environmentally hazardous, indicating that substituent choice impacts ecotoxicological profiles .

Biological Activity

Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one, a compound with the molecular formula C14H22O2C_{14}H_{22}O_{2} and a molecular weight of approximately 222.32 g/mol, is part of the furanone class. Its unique structure, characterized by a cyclohexene moiety, suggests potential biological activities that merit detailed exploration. This article reviews the current understanding of its biological activity, including antioxidant and antimicrobial properties, alongside relevant case studies and research findings.

PropertyValue
Molecular FormulaC14H22O2C_{14}H_{22}O_{2}
Molecular Weight222.32 g/mol
Density1 g/cm³
Boiling Point349.3 °C at 760 mmHg
Flash Point145.5 °C

Antioxidant Activity

Initial studies on the antioxidant activity of this compound suggest that it may possess significant radical scavenging capabilities. Antioxidant activity is typically measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Case Study: Antioxidant Evaluation

In a comparative analysis, extracts containing similar furanone structures exhibited varying degrees of antioxidant activity. For instance, extracts from wild thyme showed significant DPPH radical scavenging activity at concentrations as low as 8.18 µM TE/g, while higher concentrations yielded up to 2402.95 µM TE/g in the ABTS assay . The structural complexity of this compound may enhance its efficacy compared to simpler furanones.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing potential effectiveness against various bacterial strains. The mechanism by which furanones exert antimicrobial effects often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes.

Research Findings on Antimicrobial Efficacy

Research has indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies have shown that certain furanones can inhibit the growth of Gram-positive and Gram-negative bacteria through various mechanisms, including biofilm disruption and quorum sensing inhibition . The specific effects of this compound on microbial strains warrant further investigation to establish its potential as a natural antimicrobial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, highlighting its versatility for research and industrial applications. Common synthetic routes include:

  • Cyclization Reactions : Utilizing cyclohexene derivatives to form the furan ring.
  • Functional Group Modifications : Introducing alkyl groups to enhance biological activity.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to reduce ecological impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., γ-keto esters or lactone derivatives) under acidic or catalytic conditions. For example, furanone derivatives are often synthesized via intramolecular esterification or ketone cyclization. Optimization includes solvent selection (e.g., dichloromethane or toluene for inert conditions), temperature control (60–100°C), and catalysts like p-toluenesulfonic acid. Yield improvements may require iterative adjustment of stoichiometry and reaction time, as demonstrated in analogous furan-2(3H)-one syntheses .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for assigning stereochemistry and confirming substituent positions. Infrared (IR) spectroscopy identifies lactone carbonyl stretches (~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves absolute configuration, as shown in structurally related cyclohexenyl-substituted furanones .

Q. How can researchers assess the purity of synthesized batches and identify common impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) or gas chromatography (GC) coupled with mass spectrometry (GC-MS) are standard for purity assessment. Impurities such as unreacted precursors or diastereomers can be identified via comparative retention times and fragmentation patterns. Reference standards and spiking experiments are recommended, as highlighted in impurity profiling of similar lactones .

Advanced Research Questions

Q. What experimental strategies address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected NOE correlations in NMR) require cross-validation using complementary techniques. For example, computational modeling (DFT calculations) can predict NMR chemical shifts, while variable-temperature NMR may resolve dynamic stereochemical ambiguities. Conflicting mass spectral data should be re-evaluated using alternative ionization methods (e.g., ESI vs. EI) .

Q. How do stereochemical variations in the cyclohexenyl substituent influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The stereochemistry of the 4-methyl-3-cyclohexenyl group affects steric hindrance and electronic interactions. For instance, axial vs. equatorial positioning can alter ring strain in transition states during nucleophilic additions. Biological activity, such as antimicrobial or anti-inflammatory effects, may vary between enantiomers, as seen in related dihydrofuranones. Chiral HPLC or enzymatic resolution can isolate enantiomers for comparative assays .

Q. What in silico approaches are effective for predicting pharmacokinetic properties and target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling predict binding affinities to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate bioavailability, metabolic stability, and toxicity. These methods guide prioritization of synthetic analogs, as applied to furanone-based drug candidates .

Q. What challenges arise in isolating diastereomers during synthesis, and what separation techniques are most effective?

  • Methodological Answer : Diastereomers with minimal polarity differences require advanced chromatographic methods, such as chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC). Crystallization-induced diastereomer resolution (CIDR) using enantiopure counterions (e.g., tartaric acid derivatives) is also effective. Dynamic kinetic resolution (DKR) during synthesis can minimize diastereomer formation .

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